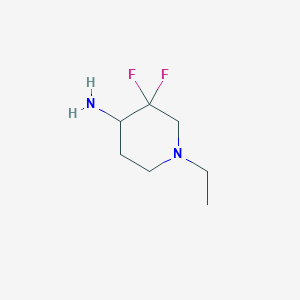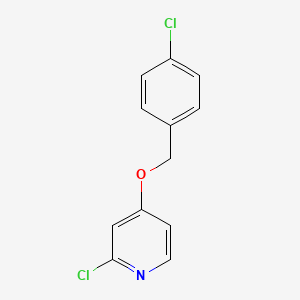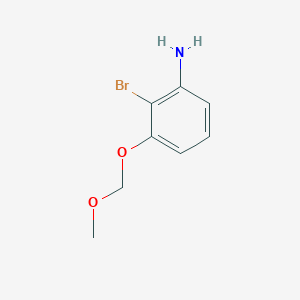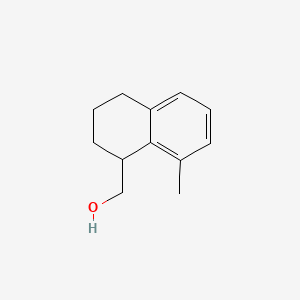![molecular formula C16H14ClNO2 B8620430 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol](/img/structure/B8620430.png)
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol is a complex organic compound featuring a chlorinated furo[3,2-b]pyridine moiety attached to a phenyl ring, which is further connected to a propan-2-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Chlorination: The furo[3,2-b]pyridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with phenyl ring: The chlorinated furo[3,2-b]pyridine is coupled with a phenyl ring through a Suzuki or Heck coupling reaction.
Introduction of the propan-2-ol group: The final step involves the addition of the propan-2-ol group through a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The propan-2-ol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorinated group or to convert the furo[3,2-b]pyridine ring to a more saturated form.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or saturated derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industrial Applications: The compound is studied for its potential use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of propan-2-ol.
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]methanol: Similar structure but with a methanol group instead of propan-2-ol.
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]butan-2-ol: Similar structure but with a butan-2-ol group instead of propan-2-ol.
Uniqueness
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated furo[3,2-b]pyridine moiety and the propan-2-ol group allows for unique interactions with molecular targets and distinct reactivity patterns compared to its analogs.
属性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC 名称 |
2-[4-(7-chlorofuro[3,2-b]pyridin-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C16H14ClNO2/c1-16(2,19)11-5-3-10(4-6-11)14-9-13-15(20-14)12(17)7-8-18-13/h3-9,19H,1-2H3 |
InChI 键 |
ABMSARDPCDJIHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC3=NC=CC(=C3O2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


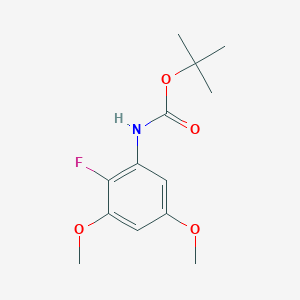
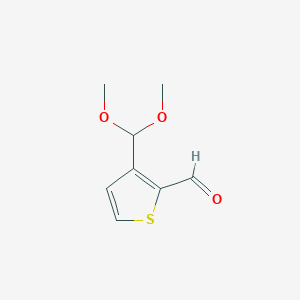
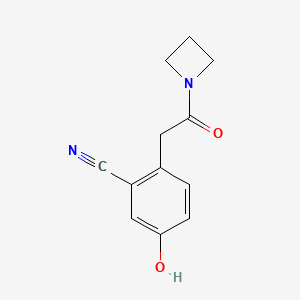
![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)
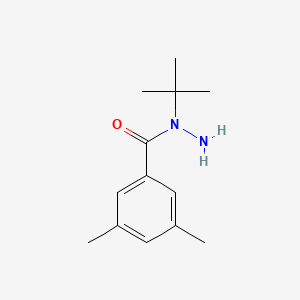
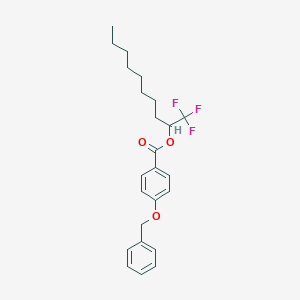
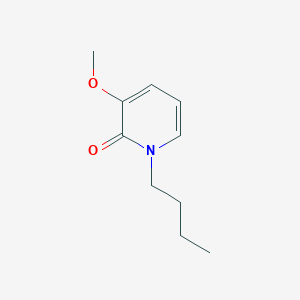
![4-N-(3-bromophenyl)-7-N-methylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8620405.png)

